Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-
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Overview
Description
Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities .
Preparation Methods
The synthesis of Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, although specific industrial methods are not widely documented.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and pyridazinyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential pharmacological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its diverse pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- can be compared with other pyridazinone derivatives, such as:
Pyridazin-3(2H)-one: Known for its antihypertensive and anti-inflammatory activities.
4,5-Disubstituted pyridazinones: Exhibits a range of pharmacological properties, including cardiotonic and antidiabetic effects.
The uniqueness of Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl- lies in its specific structural features and the resulting pharmacological profile, which may offer advantages in certain therapeutic contexts .
Properties
IUPAC Name |
[4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRCAAROGWWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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